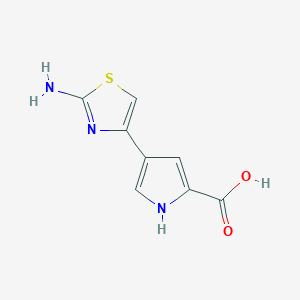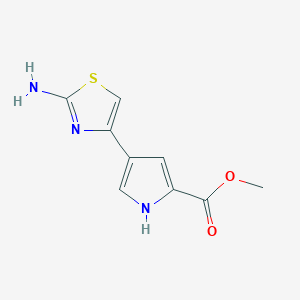![molecular formula C12H15ClN2O3 B3306941 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide CAS No. 929973-88-6](/img/structure/B3306941.png)
3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide
Overview
Description
3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide is a chemical compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a chloroacetyl group and a 2-methoxyphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.71 . It is typically stored at room temperature .Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds related to 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. Several compounds demonstrated significant antimicrobial activities, comparable to standard antibiotics and antifungals (Helal et al., 2013). This highlights their potential as new antimicrobial agents, especially in combating drug-resistant strains.
Root Growth-Inhibitory Activity
Certain derivatives of 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide have shown potent root growth-inhibitory activities. These findings could have implications in agriculture, especially in the development of herbicides or growth regulators (Kitagawa & Asada, 2005).
Anticonvulsant Effects
Derivatives of 3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide have also been tested for their anticonvulsant properties. These compounds were found to be effective in animal models, indicating their potential as new anticonvulsant drugs (Idris et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(N-(2-chloroacetyl)-2-methoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-3-2-4-9(10)15(12(17)8-13)7-6-11(14)16/h2-5H,6-8H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHXVHDLHZLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCC(=O)N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214796 | |
| Record name | 3-[(2-Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
CAS RN |
929973-88-6 | |
| Record name | 3-[(2-Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloroacetyl)(2-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




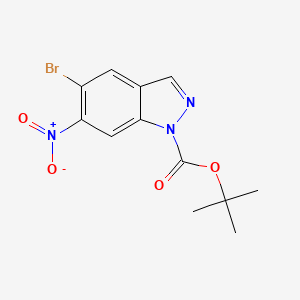

![3-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3306879.png)
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306891.png)
![2-methyl-3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3306895.png)

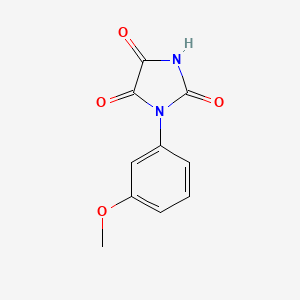
![{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B3306938.png)
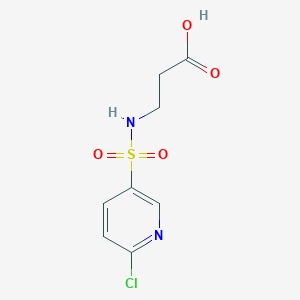
![2-[4-(Aminomethyl)phenoxy]acetamide](/img/structure/B3306959.png)
